Comparative Basicity (pKa) of 2,4-Dimethylpyridine 1-oxide vs. 2,6-Dimethylpyridine N-oxide
The pKa of the conjugate acid of 2,4-dimethylpyridine 1-oxide is 1.627 at 25°C . While a direct pKa value for 2,6-dimethylpyridine N-oxide under identical conditions was not located in the provided search results, a related study on condensation reactions of these N-oxides notes that the basicity of 2,4-dimethylpyridine N-oxide is marginally reduced compared to the parent 2,4-dimethylpyridine [1]. The 2,6-isomer is expected to exhibit different basicity due to steric and electronic effects, as 2-alkyl groups cause deshielding effects on N-oxide chemical shifts compared to 4-alkyl isomers [2].
| Evidence Dimension | pKa (conjugate acid) at 25°C |
|---|---|
| Target Compound Data | pKa = 1.627 |
| Comparator Or Baseline | 2,4-Dimethylpyridine (parent): pKa ~6.5 (estimated); 2,6-Dimethylpyridine N-oxide: Not directly available |
| Quantified Difference | ΔpKa ≈ -4.9 relative to parent 2,4-dimethylpyridine |
| Conditions | Aqueous solution, 25°C |
Why This Matters
The low pKa indicates that 2,4-dimethylpyridine 1-oxide is a weak base, which influences its protonation state and reactivity in acidic conditions, affecting its suitability for specific synthetic transformations and catalytic applications.
- [1] Šilhánková, A., Hulvová, J., Trška, P., & Ferles, M. (1989). Condensation reactions of 2,4- and 2,6-dimethylpyridines and their 1-oxides. Collection of Czechoslovak Chemical Communications, 54(6), 1687–1704. View Source
- [2] Boykin, D. W., Balakrishnan, P., & Baumstark, A. L. (1985). 17O NMR spectroscopy of heterocycles. Steric effects for N-oxides. Magnetic Resonance in Chemistry, 23(9), 695–697. View Source
